molecular formula C32H20CoN12 B13788563 Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine

Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine

Cat. No.: B13788563
M. Wt: 631.5 g/mol
InChI Key: XLECLFZYEKNRIB-UHFFFAOYSA-N
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Description

Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine is an organometallic compound that belongs to the phthalocyanine family. This compound is known for its unique structure, which includes a central cobalt ion coordinated to a phthalocyanine ligand with four amino groups at positions 1, 8, 15, and 22. The presence of these amino groups enhances the compound’s reactivity and makes it suitable for various applications in catalysis, sensing, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalonitrile derivatives under specific conditions. One common method includes the cyclotetramerization of 3-nitrophthalonitrile in the presence of cobalt(II) chloride, followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrazine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce various functionalized phthalocyanines .

Mechanism of Action

The mechanism by which Cobalt(II) 1,8,15,22-tetra(amino)phthalocyanine exerts its effects involves the coordination of the central cobalt ion with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The amino groups enhance the compound’s reactivity by providing additional sites for interaction with substrates .

Properties

Molecular Formula

C32H20CoN12

Molecular Weight

631.5 g/mol

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-5,14,23,32-tetramine

InChI

InChI=1S/C32H20N12.Co/c33-17-9-1-5-13-21(17)29-37-25(13)41-30-22-14(6-2-10-18(22)34)27(38-30)43-32-24-16(8-4-12-20(24)36)28(40-32)44-31-23-15(26(39-31)42-29)7-3-11-19(23)35;/h1-12H,33-36H2;/q-2;+2

InChI Key

XLECLFZYEKNRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=C(C(=CC=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC=C9N.[Co+2]

Origin of Product

United States

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